molecular formula C17H13Cl2N3 B12909684 5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine CAS No. 139041-05-7

5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine

Cat. No.: B12909684
CAS No.: 139041-05-7
M. Wt: 330.2 g/mol
InChI Key: MVANHUKEMBLZEJ-UHFFFAOYSA-N
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Description

2-(4-chlorobenzyl)-5-(4-chlorophenyl)pyrimidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzyl)-5-(4-chlorophenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with guanidine to yield the desired pyrimidine derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzyl)-5-(4-chlorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorobenzyl)-5-(4-chlorophenyl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-5-(4-chlorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzyl)-5-phenylpyrimidin-4-amine
  • 2-(4-methylbenzyl)-5-(4-chlorophenyl)pyrimidin-4-amine
  • 2-(4-chlorobenzyl)-5-(4-fluorophenyl)pyrimidin-4-amine

Uniqueness

2-(4-chlorobenzyl)-5-(4-chlorophenyl)pyrimidin-4-amine is unique due to the presence of two chlorinated aromatic rings, which enhance its chemical stability and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific interactions with molecular targets.

Properties

CAS No.

139041-05-7

Molecular Formula

C17H13Cl2N3

Molecular Weight

330.2 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C17H13Cl2N3/c18-13-5-1-11(2-6-13)9-16-21-10-15(17(20)22-16)12-3-7-14(19)8-4-12/h1-8,10H,9H2,(H2,20,21,22)

InChI Key

MVANHUKEMBLZEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC=C(C(=N2)N)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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